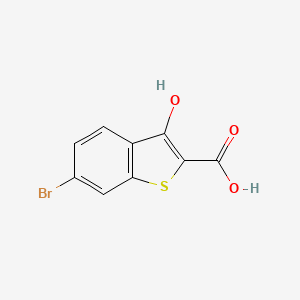

6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-3-hydroxy-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO3S/c10-4-1-2-5-6(3-4)14-8(7(5)11)9(12)13/h1-3,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHZSOUQZSMUWHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)SC(=C2O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 6-bromo-3-hydroxy-benzothiophene-2-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary focus of this document is a detailed exposition of the Fiesselmann thiophene synthesis, a robust and versatile method for the construction of the 3-hydroxy-benzothiophene-2-carboxylate scaffold. This guide will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and discuss the critical parameters that influence the reaction's success. Furthermore, the subsequent hydrolysis of the ester to the final carboxylic acid will be detailed, along with methods for purification and characterization of the target molecule.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene and its derivatives are privileged heterocyclic motifs that form the core of numerous biologically active compounds and functional organic materials. The inherent aromaticity and the presence of a sulfur atom confer unique electronic and steric properties to these molecules, making them attractive scaffolds for drug design. Specifically, substituted 3-hydroxy-benzothiophene-2-carboxylic acids have been investigated for a range of pharmacological activities, including anti-inflammatory and analgesic properties. The introduction of a bromine atom at the 6-position provides a handle for further synthetic modifications, such as cross-coupling reactions, allowing for the generation of diverse molecular libraries for drug discovery programs.

Retrosynthetic Analysis and Strategic Approach

The synthesis of 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid can be strategically approached through the disconnection of the thiophene ring. The most logical and well-established method for this transformation is the Fiesselmann Thiophene Synthesis .[1][2][3] This powerful reaction allows for the construction of 3-hydroxy-2-thiophenecarboxylic acid esters from the condensation of a thioglycolic acid derivative with an α,β-acetylenic ester.

Our retrosynthetic strategy, therefore, begins with the target molecule and disconnects the thiophene ring to identify the key starting materials:

Caption: Retrosynthetic analysis for the synthesis of the target molecule.

This analysis reveals a two-step synthetic sequence:

-

Fiesselmann Thiophene Synthesis: A base-catalyzed condensation of a 4-bromophenylpropiolate ester with a thioglycolate ester to form the corresponding methyl 6-bromo-3-hydroxy-1-benzothiophene-2-carboxylate.

-

Saponification: Hydrolysis of the methyl ester to the desired carboxylic acid.

The Fiesselmann Thiophene Synthesis: Mechanism and Key Considerations

The Fiesselmann synthesis proceeds through a cascade of base-catalyzed reactions.[4] Understanding the mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

Sources

Technical Whitepaper: Physicochemical Profiling of 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid

Executive Summary

6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid (CAS 1432053-95-6) represents a critical but chemically labile scaffold in the synthesis of benzothiophene-based Selective Estrogen Receptor Modulators (SERMs), such as Raloxifene. Its structural utility lies in the orthogonal reactivity of the 6-bromo position (amenable to palladium-catalyzed cross-coupling) and the 2-carboxylic acid/3-hydroxy motif (suitable for cyclization or decarboxylative functionalization).

However, this compound presents significant handling challenges due to its propensity for decarboxylation and keto-enol tautomerism . This guide provides a rigorous physicochemical analysis, establishing protocols to stabilize the core during synthetic manipulation and characterizing its transient existence in solution.

Molecular Architecture & Identification

The compound exists at the edge of stability, often generated in situ from its methyl ester precursor. Its behavior is dominated by the interaction between the carboxylic acid at position 2 and the hydroxyl group at position 3.

Core Identifiers

| Parameter | Detail |

| Chemical Name | 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid |

| CAS Number | 1432053-95-6 (Acid) / 863904-21-6 (Methyl Ester) |

| Molecular Formula | C₉H₅BrO₃S |

| Molecular Weight | 273.10 g/mol |

| SMILES | OC(=O)C1=C(O)C2=C(S1)C=C(Br)C=C2 |

| Key Precursor | Methyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate |

Tautomeric Equilibrium (The "Chameleon" Effect)

Unlike simple carboxylic acids, this compound is a vinylogous acid derivative. In solution, it equilibrates between the Enol form (stabilized by intramolecular H-bonding) and the Keto form (benzothiophenone).

Figure 1: Tautomeric equilibrium critical for reactivity profiling. The enol form is generally required for 2-position substitution, while the keto form is implicated in decarboxylative degradation.

Physicochemical Core Parameters

The following data aggregates predicted computational models with empirical observations from analogous 3-hydroxybenzothiophene systems.

Solubility & Lipophilicity

The 6-bromo substituent significantly increases lipophilicity compared to the parent benzothiophene acid.

| Property | Value (Approx.) | Context & Implication |

| LogP (Octanol/Water) | 2.8 – 3.2 | Highly lipophilic. Requires polar organic solvents (DMSO, DMF) or basic aqueous media for dissolution. |

| pKa (COOH) | 2.5 – 2.9 | Stronger acid than benzoic acid due to the electron-withdrawing bromine and thiophene ring. |

| pKa (OH/Enol) | 8.5 – 9.5 | The phenolic proton is masked by H-bonding to the adjacent carboxylate. |

| Solubility (Water) | < 0.1 mg/mL | Practically insoluble at neutral pH. Soluble as a dianion at pH > 10. |

| Solubility (Organic) | High | Soluble in THF, Methanol, DMSO. |

Stability Profile (The Decarboxylation Risk)

The most critical physicochemical property is its thermal instability. 3-Hydroxy-2-carboxylic acids in the benzothiophene series are essentially masked ketones .

-

Thermal Stability: Unstable > 60°C. Heating induces loss of CO₂.

-

Hydrolytic Stability: The methyl ester is stable; the free acid is prone to spontaneous decarboxylation in acidic media.

-

Photostability: Sensitive to oxidation (formation of thioindigo dyes) upon light exposure.

Figure 2: The primary degradation pathway. Decarboxylation is irreversible and yields the 3-oxo derivative.

Synthetic & Reactivity Context[2][3][4][5][6]

For drug development, this compound is rarely isolated as a dry solid due to the stability issues described above. It is best handled as a transient intermediate or stored as the methyl ester .

Synthesis Workflow (Fiesselmann Strategy)

The standard access route involves the cyclization of a substituted thiosalicylate derivative.

-

Precursor: Methyl 4-bromo-2-mercaptobenzoate + Methyl bromoacetate.

-

Cyclization: Base-mediated (NaOMe/MeOH) cyclization yields Methyl 6-bromo-3-hydroxybenzothiophene-2-carboxylate (CAS 863904-21-6) .

-

Hydrolysis (Critical Step):

-

Reagent: LiOH (3 eq) in THF/Water.

-

Temperature: 0°C to Room Temperature (Do NOT heat).

-

Workup: Acidify carefully to pH 2-3 at 0°C. Extract immediately. Do not concentrate to dryness with heat.

-

Handling Protocols

-

Storage: Store the Methyl Ester at 2-8°C. Generate the free acid only immediately prior to use.

-

Reaction Solvent: Anhydrous DMF or THF is preferred for coupling reactions.

-

Inert Atmosphere: Argon sparging is required to prevent oxidative dimerization to thioindigo impurities (red/purple contaminants).

Analytical Characterization

Validating the identity of this compound requires distinguishing it from its decarboxylated byproduct.

| Technique | Expected Signal (Acid Form) | Diagnostic Note |

| ¹H NMR (DMSO-d₆) | δ 13.0-14.0 (br s, 1H, COOH)δ 7.5-8.2 (Ar-H patterns) | Look for the absence of the CH₂ singlet at position 2 (approx δ 4.0), which would indicate decarboxylation to the 3-oxo form. |

| IR Spectroscopy | ~1650-1680 cm⁻¹ (C=O, H-bonded)~2500-3300 cm⁻¹ (Broad OH) | The carbonyl stretch is shifted lower than typical acids due to the strong intramolecular H-bond with the 3-OH. |

| HPLC-MS | [M-H]⁻ = 271/273 (Br isotope pattern) | Run in negative mode . Avoid high-temperature sources to prevent in-source decarboxylation. |

References

-

ChemBuyersGuide. (2025). Commercial availability of 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid (CAS 1432053-95-6).Link

-

ChemicalBook. (2023). Properties of Methyl 6-bromo-3-hydroxybenzo[b]thiophene-2-carboxylate (CAS 863904-21-6).Link

-

Attimarad, M., et al. (2005).[1] "Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs." Indian Journal of Heterocyclic Chemistry, 14(4), 285-288.[1] (Demonstrates synthesis and stability issues of the 3-hydroxy-2-COOH motif). Link

-

BenchChem. (2025).[2][3] Technical Guide: Synthesis of 3-hydroxybenzothiophene derivatives. (General procedures for benzothiophene ring closure). Link

-

PubChem. (2025). Benzo[b]thiophene-2-carboxylic acid derivatives.[4][2][5] National Library of Medicine. Link

Sources

Technical Guide: Reactivity & Functionalization of the 3-Hydroxybenzothiophene Core

Executive Summary: The Tautomeric Paradox

In the landscape of heterocycles, the 3-hydroxybenzothiophene core is a "chemical chameleon." Unlike its carbocyclic analog (naphthol) or nitrogen analog (indole), which exist predominantly in their aromatic "enol" forms, 3-hydroxybenzothiophene exists almost exclusively as the keto tautomer, benzothiophen-3(2H)-one , in neutral solution and the solid state.

For the medicinal chemist, this presents a binary strategic choice:

-

Exploit the Keto Form: Utilize the C2-position as an active methylene for aldol-type condensations and electrophilic functionalization.

-

Trap the Enol Form: Force the aromatization to access the 3-position via O-functionalization (triflation, silylation) for subsequent cross-coupling.

This guide details the mechanistic underpinnings of this equilibrium and provides validated protocols for selectively driving reactivity down either pathway.

The Mechanistic Core: Tautomerism & Reactivity[1]

The reactivity of this core is governed by the energy penalty associated with disrupting the heteroaromaticity of the thiophene ring versus the stability of the carbonyl bond.

Visualization of the Tautomeric Equilibrium

The following diagram illustrates the equilibrium and the divergent reactivity profiles available to the synthetic chemist.

Figure 1: The divergent reactivity pathways dictated by the keto-enol equilibrium.

Pathway A: C2-Functionalization (The "Keto" Driver)

The C2 protons of benzothiophen-3(2H)-one are highly acidic (

Key Transformations

-

Thioaurone Synthesis: Condensation with aromatic aldehydes.[1]

- -Halogenation: Standard ketone halogenation.

-

Pd-Catalyzed

-Arylation: Coupling with aryl halides using bulky phosphine ligands.

Validated Protocol: Synthesis of Thioaurones (Aldol Condensation)

Application: Synthesis of precursors for flavonoid mimics or photoswitches.

Reagents:

-

Benzothiophen-3(2H)-one (1.0 equiv)

-

Aromatic Aldehyde (1.1 equiv)

-

Piperidine (Catalytic, 0.1 equiv) or HCl (gas) for acidic conditions

-

Ethanol (Solvent)

Step-by-Step Methodology:

-

Dissolution: Charge a reaction vessel with benzothiophen-3(2H)-one (10 mmol) and the aromatic aldehyde (11 mmol) in absolute ethanol (20 mL).

-

Catalysis: Add piperidine (1 mmol) dropwise. Note: The reaction is often exothermic; monitor internal temperature.

-

Reflux: Heat the mixture to reflux (

C) for 2–4 hours. The reaction progress is easily monitored by TLC (disappearance of the ketone). -

Precipitation: Cool the mixture to

C. The thioaurone product typically precipitates as a highly colored (yellow/orange) solid. -

Purification: Filter the solid and wash with cold ethanol. Recrystallize from EtOH/DMF if necessary.

Mechanistic Insight: The reaction proceeds via the enolate attacking the aldehyde carbonyl. The subsequent elimination of water is thermodynamically driven by the formation of the extended conjugated system (exocyclic double bond).

Pathway B: O-Functionalization (The "Enol" Trap)

To access the 3-position for cross-coupling (e.g., Suzuki-Miyaura), one must "trap" the transient enol form. The most robust method is converting the oxygen into a pseudohalide, specifically a triflate (-OTf).

Strategic Logic

Direct O-alkylation with alkyl halides often results in mixtures of C- and O-alkylated products due to the ambident nature of the enolate. However, using Hard Soft Acid Base (HSAB) theory, we react the "hard" oxygen center with a "hard" electrophile like triflic anhydride (

Validated Protocol: Synthesis of 3-Benzothienyl Triflate

Application: Creating an electrophilic partner for Pd-catalyzed cross-coupling.

Reagents:

-

Benzothiophen-3(2H)-one (1.0 equiv)

-

Triflic Anhydride (

) (1.2 equiv) -

Pyridine (2.5 equiv) or

(with DMAP cat.) -

Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

-

Inert Atmosphere: Flame-dry a round-bottom flask and purge with Argon. Add benzothiophen-3(2H)-one (5 mmol) and anhydrous DCM (25 mL).

-

Base Addition: Add pyridine (12.5 mmol) and cool the solution to

C (dry ice/acetone bath). Critical: Low temperature prevents competing C-sulfonylation. -

Electrophile Addition: Add

(6 mmol) dropwise over 15 minutes via syringe pump or pressure-equalizing addition funnel. -

Equilibration: Allow the reaction to warm slowly to

C over 2 hours. -

Quench: Quench with saturated aqueous

. -

Workup: Extract with DCM, wash with 1M HCl (to remove pyridine), then brine. Dry over

. -

Stability Check: The resulting triflate is reasonably stable but should be used immediately in cross-coupling or stored at

C under inert gas.

Comparative Analysis: C- vs. O-Selectivity[3]

The following table summarizes the conditions required to selectively drive reactivity.

| Parameter | Pathway A: C2-Functionalization | Pathway B: O-Functionalization |

| Target Species | Keto-Enolate (Soft Nucleophile) | Enol (Hard Nucleophile) |

| Preferred Base | Alkoxides (NaOEt), Piperidine, | Pyridine, |

| Electrophile | Aldehydes, Alkyl Halides (Soft), Halogens | Anhydrides ( |

| Solvent | Protic (EtOH) or Polar Aprotic (DMF) | Non-polar / Aprotic (DCM, THF) |

| Temp. Control | Reflux often required (Thermodynamic) | Low temp ( |

Workflow Visualization: The Synthetic Decision Tree

Figure 2: Decision matrix for functionalizing the benzothiophene core.

References

-

Review of Tautomerism: Katritzky, A. R.; Jug, K.; Oniciu, D. C. "Quantitative Measures of Aromaticity for Mono-, Bi-, and Tricyclic Penta- and Hexaatomic Heteroaromatic Ring Systems and Their Interrelationships." Chemical Reviews, 2001 , 101(5), 1421–1440. Link

-

Thioaurone Synthesis: Ferreira, A. et al. "One-Step Synthesis of Thioaurones." Tetrahedron Letters, 2025 (Cited via ResearchGate snippet), describing the condensation of benzothiophen-3-ones with arylaldehydes. Link

-

Pd-Catalyzed Arylation: He, Z. et al. "Synthesis of C2 Substituted Benzothiophenes via an Interrupted Pummerer/[3,3]-Sigmatropic/1,2-Migration Cascade." Angewandte Chemie Int.[2] Ed., 2018 .[2] Link

-

Triflate Coupling: Scott, W. J.; Stille, J. K. "Palladium-catalyzed coupling of vinyl triflates with organostannanes."[3] Journal of the American Chemical Society, 1986 , 108(11), 3033–3040. (Foundational text for enol triflate coupling). Link

-

Medicinal Chemistry Context: Palkowitz, A. D. et al. "Discovery and Synthesis of [6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]phenoxy]-2-(4-hydroxyphenyl)]benzo[b]thiophene: A Novel, Highly Potent, Selective Estrogen Receptor Modulator." Journal of Medicinal Chemistry, 1997 , 40(10), 1407–1416. (Raloxifene synthesis).[4] Link

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Biological Targets of Brominated Benzothiophenes

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The benzothiophene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of bromine atoms onto this heterocyclic system can significantly modulate its physicochemical properties, often leading to enhanced potency and selectivity for various biological targets. This in-depth technical guide provides a comprehensive overview of the known and potential biological targets of brominated benzothiophenes, with a focus on their therapeutic implications in oncology, neurodegenerative diseases, and inflammatory conditions. We will delve into the mechanistic insights behind their activity, explore the structure-activity relationships governed by bromine substitution, and provide detailed experimental protocols for target identification and validation, empowering researchers to further explore this promising class of molecules.

Introduction: The Benzothiophene Scaffold and the Impact of Bromination

Benzothiophene, a bicyclic aromatic compound consisting of a fused benzene and thiophene ring, is a cornerstone in the development of novel therapeutics. Its structural rigidity, electron-rich nature, and ability to engage in various non-covalent interactions make it an ideal starting point for drug design. The strategic placement of a bromine atom on the benzothiophene core can profoundly influence its biological activity. Bromine, being a lipophilic and electron-withdrawing halogen, can enhance membrane permeability, improve binding affinity to target proteins through halogen bonding, and alter the metabolic stability of the molecule. These modifications can transform a modestly active compound into a potent and selective therapeutic agent.[1]

This guide will navigate the landscape of brominated benzothiophene pharmacology, highlighting key biological targets and the methodologies to uncover them.

Therapeutic Areas and Associated Biological Targets

The versatility of the brominated benzothiophene scaffold has led to its exploration in a multitude of therapeutic areas. Here, we will discuss the most prominent examples and their molecular targets.

Oncology: A Multi-pronged Attack on Cancer

Brominated benzothiophenes have emerged as promising anticancer agents, targeting various hallmarks of cancer.

Kinases are a class of enzymes that play a pivotal role in cell signaling and are frequently dysregulated in cancer.[2] Several brominated benzothiophene derivatives have been identified as potent kinase inhibitors.

-

Mitogen-activated protein kinase-activated protein kinase 2 (MK2): This kinase is involved in inflammatory responses and cell proliferation. Potent benzothiophene inhibitors of MK2 have been developed, and crystallographic data has provided insights into their binding mode, which can be leveraged for the design of brominated analogs with enhanced potency.[3][4]

-

Dual-specificity tyrosine-phosphorylation-regulated kinase 1A and 1B (DYRK1A/DYRK1B): These kinases are implicated in neurodevelopmental disorders and certain cancers. Novel benzothiophene derivatives have been discovered as narrow-spectrum dual inhibitors of DYRK1A and DYRK1B.[5] The introduction of bromine at specific positions could further enhance their selectivity and cellular permeability.

-

VEGFR-2/EGFR Dual Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) and epidermal growth factor receptor (EGFR) are key drivers of angiogenesis and tumor growth. Benzothiophene-based aryl ureas have shown promise as dual inhibitors of these kinases, and halogenated derivatives are among the most potent compounds.[6]

The microtubule network is essential for cell division, making it an attractive target for anticancer drugs. Benzothiophene acrylonitrile analogs, structurally similar to the natural tubulin inhibitor combretastatin A-4, have demonstrated potent cytotoxic activity by inhibiting tubulin polymerization.[7] The presence of a bromine atom on the benzothiophene ring of these analogs could enhance their lipophilicity and, consequently, their cellular uptake and antitumor efficacy. One such example is 2-amino-6-bromo-4-(4-nitrophenyl)-4H-[8]benzothieno[3,2-b]pyran-3-carbonitrile, which has shown potent cytotoxic activity.[9]

Nampt is a key enzyme in the NAD+ salvage pathway, which is crucial for the high metabolic demands of cancer cells. Benzothiophene amides have been identified as potent Nampt inhibitors, inducing cancer cell apoptosis.[10] Structure-activity relationship (SAR) studies have shown that substitutions on the benzothiophene ring, including bromination, can significantly impact inhibitory activity.

Logical Relationship: From Scaffold to Anticancer Activity

Caption: Physicochemical properties of brominated benzothiophenes and their impact on anticancer activity.

Neurodegenerative Diseases: Targeting the Pathological Cascade

The neuroprotective potential of brominated benzothiophenes is an emerging area of research, with several promising avenues.

-

Beta-Amyloid (Aβ) Plaque Imaging: Benzothiophene derivatives have shown high binding affinity to Aβ aggregates, making them potential candidates for developing radiotracers for the in vivo imaging of amyloid plaques in Alzheimer's disease patients.[11] Brominated analogs could offer improved blood-brain barrier penetration and binding characteristics.

-

Cholinesterase Inhibition: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors are a mainstay in the symptomatic treatment of Alzheimer's disease. The synthesis of brominated 2-phenitidine derivatives has yielded valuable inhibitors of both AChE and BChE.[12][13]

-

Tau Pathology Detection: Thiophene-based optical ligands have been developed for the selective detection of tau pathology in Alzheimer's disease. The synthesis of these ligands often involves brominated thiophene intermediates.[14]

Neuroinflammation and oxidative stress are key contributors to the progression of various neurodegenerative diseases.[15][16] Brominated benzothiophene derivatives have demonstrated both antioxidant and anti-inflammatory properties, suggesting their potential as neuroprotective agents.[17]

Signaling Pathway: Neuroprotective Mechanisms

Caption: Potential neuroprotective mechanisms of brominated benzothiophenes in neurodegenerative diseases.

Inflammatory Diseases: Modulating the Inflammatory Response

The anti-inflammatory properties of brominated benzothiophenes make them attractive candidates for the treatment of various inflammatory conditions.

Substituted bromo-benzothiophene carboxamides have been shown to exhibit potent analgesic and anti-inflammatory effects by selectively inhibiting COX-2, a key enzyme in the production of pro-inflammatory prostaglandins.[8] These compounds were found to be more potent than the classic NSAID ibuprofen in attenuating nociception and inflammation.[8]

Experimental Workflows for Target Identification and Validation

The identification and validation of the biological targets of brominated benzothiophenes are crucial steps in their development as therapeutic agents. This section provides detailed protocols for key experimental techniques.

Target Identification using Affinity Chromatography

Affinity chromatography is a powerful technique for identifying the cellular targets of a small molecule by using the molecule as bait to "fish out" its binding partners from a cell lysate.

Experimental Protocol: Affinity Chromatography

-

Probe Synthesis:

-

Synthesize a brominated benzothiophene derivative with a linker arm suitable for immobilization (e.g., a carboxylic acid or an amine).

-

Covalently attach the linker-modified compound to a solid support, such as agarose beads.

-

-

Cell Lysate Preparation:

-

Culture relevant cells (e.g., cancer cell lines, neuronal cells) to a high density.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors to preserve protein integrity and function.

-

Clarify the lysate by centrifugation to remove cellular debris.

-

-

Affinity Pull-Down:

-

Incubate the clarified cell lysate with the immobilized brominated benzothiophene probe for a sufficient period to allow for binding.

-

As a negative control, incubate the lysate with beads that have not been coupled to the compound.

-

Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

-

-

Elution and Protein Identification:

-

Elute the specifically bound proteins from the beads using a competitive ligand (e.g., the free brominated benzothiophene) or by changing the buffer conditions (e.g., pH, salt concentration).

-

Separate the eluted proteins by SDS-PAGE and visualize them by silver staining or Coomassie blue staining.

-

Excise the protein bands of interest and identify them by mass spectrometry (e.g., LC-MS/MS).

-

Workflow Diagram: Affinity Chromatography

Caption: Step-by-step workflow for target identification using affinity chromatography.

Target Engagement Verification using Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical method used to confirm the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal stability.[14]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment:

-

Culture cells to an appropriate confluency.

-

Treat the cells with the brominated benzothiophene of interest at various concentrations or with a vehicle control (e.g., DMSO).

-

Incubate the cells to allow for compound uptake and target binding.

-

-

Heat Challenge:

-

Aliquot the treated cell suspensions into PCR tubes.

-

Heat the samples at a range of temperatures for a defined period (e.g., 3 minutes) using a thermal cycler.

-

-

Cell Lysis and Protein Extraction:

-

Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

-

Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.

-

-

Protein Quantification and Analysis:

-

Quantify the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.

-

Generate a melting curve by plotting the percentage of soluble protein as a function of temperature.

-

A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

-

Data Presentation: CETSA Results

| Temperature (°C) | Vehicle Control (% Soluble Protein) | Brominated Benzothiophene (% Soluble Protein) |

| 45 | 100 | 100 |

| 50 | 95 | 98 |

| 55 | 70 | 90 |

| 60 | 40 | 75 |

| 65 | 15 | 50 |

| 70 | 5 | 20 |

Characterization of Binding Affinity and Kinetics

Once a target has been identified and engagement is confirmed, it is essential to quantify the binding affinity and kinetics of the interaction.

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[8]

Experimental Protocol: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation:

-

Prepare a solution of the purified target protein in a suitable buffer.

-

Prepare a solution of the brominated benzothiophene in the same buffer. The concentration of the compound should be 10-20 times higher than that of the protein.

-

-

ITC Experiment:

-

Load the protein solution into the sample cell of the ITC instrument and the compound solution into the injection syringe.

-

Perform a series of small, sequential injections of the compound into the protein solution while monitoring the heat changes.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection and plot them against the molar ratio of the compound to the protein.

-

Fit the resulting binding isotherm to a suitable binding model to determine the thermodynamic parameters.

-

SPR is a label-free optical technique that measures the binding of an analyte (e.g., a brominated benzothiophene) to a ligand (e.g., the target protein) immobilized on a sensor surface in real-time. This allows for the determination of the association (kon) and dissociation (koff) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated.[12]

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Sensor Chip Preparation:

-

Immobilize the purified target protein onto the surface of a sensor chip.

-

-

Binding Analysis:

-

Flow a series of concentrations of the brominated benzothiophene over the sensor surface.

-

Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound compound.

-

-

Data Analysis:

-

Generate sensorgrams that plot the binding response over time.

-

Fit the association and dissociation phases of the sensorgrams to kinetic models to determine the rate constants and the Kd.

-

Conclusion and Future Directions

Brominated benzothiophenes represent a rich and underexplored area of medicinal chemistry. Their diverse biological activities, coupled with the potential for fine-tuning their properties through targeted bromination, make them highly attractive candidates for the development of novel therapeutics. The identification of their biological targets is paramount to understanding their mechanisms of action and for guiding rational drug design. The experimental workflows detailed in this guide provide a robust framework for researchers to identify and validate the targets of their brominated benzothiophene compounds of interest.

Future research in this field should focus on:

-

Expanding the chemical space: The synthesis and screening of a wider range of brominated benzothiophene derivatives will undoubtedly lead to the discovery of new biological targets and therapeutic applications.

-

Structure-based drug design: Elucidating the crystal structures of brominated benzothiophenes in complex with their target proteins will provide invaluable insights for the design of next-generation inhibitors with improved potency and selectivity.

-

In vivo studies: The translation of in vitro findings to in vivo models of disease is a critical step in the drug development process.

By leveraging the knowledge and methodologies presented in this guide, the scientific community can unlock the full therapeutic potential of brominated benzothiophenes for the benefit of patients worldwide.

References

- Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents. IUBMB Life. 2014;66(3):201-211.

- Synthesis of thiophene based optical ligands that selectively detect tau pathology in Alzheimer's disease. Scientific Reports. 2017;7:45935.

- Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B. European Journal of Medicinal Chemistry. 2022;238:114467.

- Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. MedChemComm. 2013;4:1107-1112.

- Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease. Iranian Journal of Pharmaceutical Research. 2014;13(1):87-94.

- Synthesis and evaluation of benzothiophene derivatives as ligands for imaging beta-amyloid plaques in Alzheimer's disease. Bioorganic & Medicinal Chemistry. 2006;14(16):5577-5584.

- Synthesis and biological study of benzothiophene-fused azaenediyne hybrids as potential anticancer agents. Organic & Biomolecular Chemistry. 2021;19(2):346-351.

- Synthesis and Biological Study of Benzothiophene-Fused Azaenediyne Hybrids as Potential Anticancer Agents. ChemRxiv. 2020.

- Synthesis and Biological Study of Benzothiophene-Fused Azaenediyne Hybrids as Potential Anticancer Agents.

- Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase. Bioorganic & Medicinal Chemistry Letters. 2016;26(3):983-987.

- Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters. 2009;19(16):4677-4681.

- An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Deriv

- Bromination of 3-substituted benzo[b]thiophenes: Access to Raloxifen intermediate.

- A New Class of Benzo[b]thiophene-chalcones as Cholinesterase Inhibitors: Synthesis, Biological Evaluation, Molecular Docking and ADME Studies. Molecules. 2024;29(16):3698.

- Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents. Bioorganic Chemistry. 2024;143:107037.

- Benzothiophene inhibitors of MK2. Part 1: Structure-activity relationships, assessments of selectivity and cellular potency.

- Synthesis and evaluation of novel benzothiazole derivatives based on the bithiophene structure as potential radiotracers for beta-amyloid plaques in Alzheimer's disease. Bioorganic & Medicinal Chemistry. 2010;18(7):2497-2503.

- Synthesis of Brominated 2-Phenitidine Derivatives as Valuable Inhibitors of Cholinesterases for the Treatment of Alzheimer's Disease.

- Small Molecule Kinase Inhibitor Drugs (1995–2021). Journal of Medicinal Chemistry. 2021;64(20):14784-14835.

- Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-chain α-Ketoacid Dehydrogenase Kinase*. Semantic Scholar. 2014.

- Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). Molecules. 2024;29(11):2606.

- Full article: Synthesis, antitumor screening and cell cycle analysis of novel benzothieno[3,2-b]pyran deriv

- Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research. 2014;28(2):1-6.

- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv

- A Mini Review on Neuroprotective Effect of Antioxidant in The Brain. International Journal of Clinical Studies & Medical Case Reports. 2025.

- Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. RSC Medicinal Chemistry. 2024;15(9):2835-2849.

- Anti-inflammatory effects of peripheral benzodiazepine receptor ligands in two mouse models of inflammation. European Journal of Pharmacology. 2000;408(2):197-205.

- Neuroprotective effect of butin against rotenone-induced Parkinson's disease mediated by antioxidant and anti-inflammatory actions through paraoxonase-1-induction.

- Neurotoxicity of Brominated Flame Retardants: (In)direct Effects of Parent and Hydroxylated Polybrominated Diphenyl Ethers on the (Developing) Nervous System. Environmental Health Perspectives. 2011;119(9):1203-1209.

- Discovery of benzo[e]pyridoindolones as kinase inhibitors that disrupt mitosis exit while erasing AMPK-Thr172 phosphorylation on the spindle. Oncotarget. 2015;6(26):22696-22711.

- Natural Products and Their Neuroprotective Effects in Degenerative Brain Diseases: A Comprehensive Review. International Journal of Molecular Sciences. 2024;25(20):12411.

- Neuroprotective and Antioxidant Effects of Novel Benzofuran-2-Carboxamide Derivatives. Biomolecules & Therapeutics. 2015;23(3):270-278.

- Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Medicinal Chemistry. 2019;15(4):428-434.

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

-

Reactivity of[8]Benzothieno[3,2-b][8]benzothiophene — Electrophilic and Metalation Reactions. ResearchGate. 2005.

Sources

- 1. researchgate.net [researchgate.net]

- 2. digibug.ugr.es [digibug.ugr.es]

- 3. Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of novel benzothiophene derivatives as potent and narrow spectrum inhibitors of DYRK1A and DYRK1B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of novel ureido benzothiophenes as dual VEGFR-2/EGFR anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Evaluation of benzothiophene carboxamides as analgesics and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Identification of benzothiophene amides as potent inhibitors of human nicotinamide phosphoribosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and evaluation of benzothiophene derivatives as ligands for imaging beta-amyloid plaques in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. applications.emro.who.int [applications.emro.who.int]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of thiophene based optical ligands that selectively detect tau pathology in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ijclinmedcasereports.com [ijclinmedcasereports.com]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocols: Electrophilic Cyclization for Benzothiophene Synthesis

Introduction: The Significance of the Benzothiophene Core and a Direct Synthetic Strategy

The benzo[b]thiophene scaffold is a privileged heterocyclic motif of immense importance in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and sulfur atom provide unique electronic and lipophilic properties, making it a cornerstone in the design of a wide array of biologically active agents. This is evidenced by its presence in several FDA-approved drugs, including the osteoporosis treatment Raloxifene , the antipsychotic Brexpiprazole , and the asthma medication Zileuton .[1] Beyond pharmaceuticals, benzothiophene derivatives are integral to the development of organic electronics, finding use in organic light-emitting diodes (OLEDs) and semiconductors.[1]

Given its value, the development of efficient and modular synthetic routes to functionalized benzothiophenes is a primary objective for organic and medicinal chemists. Among the various synthetic strategies, electrophilic cyclization of 2-alkynylthioanisoles stands out as a particularly powerful and direct approach. This method involves the activation of the alkyne by an electrophile, which triggers an intramolecular cyclization via nucleophilic attack from the ortho-thioether, providing a streamlined entry into this critical scaffold.

This guide provides an in-depth exploration of key electrophilic cyclization strategies, focusing on the underlying mechanisms, field-proven protocols, and the rationale behind experimental design choices.

The General Mechanism: A Unified View of Electrophilic Cyclization

The core logic of this synthetic approach is a 5-endo-dig cyclization pathway. The reaction is initiated by the interaction of an electrophile (E+) with the electron-rich carbon-carbon triple bond of a 2-alkynylthioanisole substrate. This activation makes the alkyne susceptible to intramolecular nucleophilic attack by the lone pair of the adjacent sulfur atom.

The generalized mechanism proceeds as follows:

-

Alkyne Activation: The electrophile adds to the alkyne, forming a reactive intermediate. Depending on the electrophile, this can be a bridged halonium ion, a vinyl cation, or a similar activated species.

-

Intramolecular Nucleophilic Attack: The sulfur atom of the thioether attacks one of the alkyne carbons in a 5-endo-dig fashion, leading to the formation of the five-membered thiophene ring and a sulfonium ion intermediate.

-

Dealkylation/Rearomatization: The final step involves the loss of the alkyl group (typically methyl) from the sulfonium ion to regenerate the aromaticity of the benzothiophene ring system. This is often an SN2-type displacement by a nucleophile present in the reaction medium.

Caption: Generalized workflow for benzothiophene synthesis via electrophilic cyclization.

Halogen-Mediated Cyclization: A Robust and Versatile Protocol

The use of halogens (I₂, Br₂) or halo-succinimides (NIS, NBS) as electrophiles is one of the most established methods for this transformation.[1] Iodocyclization, in particular, is widely employed due to the moderate reactivity of iodine and the synthetic utility of the resulting 3-iodobenzothiophene products, which are ideal precursors for further elaboration via cross-coupling reactions.[3][4]

Mechanistic Rationale

The reaction with molecular iodine (I₂) is believed to proceed through the formation of a bridged iodonium ion intermediate from the alkyne. The sulfur atom then attacks this intermediate from the opposite face, leading to an anti-addition across the former triple bond. Subsequent dealkylation by an iodide ion (formed in the reaction) furnishes the 3-iodobenzothiophene product. This pathway explains the high regioselectivity observed.

Caption: Standard experimental workflow for iodocyclization.

Field-Proven Protocol: Synthesis of 3-Iodo-2-phenylbenzo[b]thiophene

This protocol is adapted from established literature procedures for the iodocyclization of 2-(phenylethynyl)thioanisole.[3][5]

Materials:

-

2-(Phenylethynyl)thioanisole (1.0 equiv)

-

Molecular Iodine (I₂) (1.2 equiv)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-(phenylethynyl)thioanisole (e.g., 224 mg, 1.0 mmol). Dissolve the substrate in anhydrous DCM (10 mL).

-

Reagent Addition: Add molecular iodine (305 mg, 1.2 mmol) to the solution in one portion at room temperature. The solution will turn a deep brown/purple color.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

-

Workup - Quenching: Upon completion, pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of Na₂S₂O₃ (20 mL). Shake vigorously until the organic layer becomes colorless, indicating that all excess iodine has been quenched.

-

Workup - Extraction: Separate the layers. Extract the aqueous layer with DCM (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 3-iodo-2-phenylbenzo[b]thiophene.

Application Insights & Data

Causality Behind Choices:

-

Solvent: Dichloromethane is an excellent choice as it is relatively non-polar, effectively solubilizes the starting material and iodine, and is inert to the reaction conditions.

-

Stoichiometry: A slight excess of iodine (1.2 equiv) is used to ensure complete conversion of the starting material.

-

Quenching: Sodium thiosulfate is a classic and highly effective quenching agent for reducing excess I₂ to colorless iodide (I⁻), simplifying purification.

Data Summary: Halogenating Agents for Cyclization [6]

| Electrophile | Substrate Example | Product | Typical Yield | Reference |

| I₂ | 2-(Phenylethynyl)thioanisole | 3-Iodo-2-phenylbenzo[b]thiophene | >95% | [6] |

| Br₂ | 2-(Phenylethynyl)thioanisole | 3-Bromo-2-phenylbenzo[b]thiophene | ~98% | [6] |

| NBS | 2-(Phenylethynyl)thioanisole | 3-Bromo-2-phenylbenzo[b]thiophene | >95% | [6] |

| ICl | 2-(Hex-1-yn-1-yl)thioanisole | 2-Butyl-3-iodobenzo[b]thiophene | ~90% | [1] |

Note: Yields are highly substrate-dependent but are generally excellent for this class of reaction.

Sulfur-Mediated Electrophilic Cyclization: An Advanced, High-Yield Approach

While halogen-mediated cyclizations are robust, recent advancements have introduced sulfur electrophiles that offer unique advantages, such as the direct installation of a valuable thiomethyl group at the C3 position. A leading example is the use of the stable and commercially available dimethyl(thiodimethyl)sulfonium tetrafluoroborate salt.[1][7][8] This method, developed by Kesharwani and coworkers, provides excellent yields under remarkably mild conditions.[1][2]

Mechanistic Rationale

The dimethyl(thiodimethyl)sulfonium salt acts as a source of an electrophilic thiomethyl cation equivalent ("SMe⁺").

-

Electrophilic Attack: The alkyne of the 2-alkynylthioanisole attacks the electrophilic sulfur of the sulfonium salt.

-

Intermediate Formation: This attack leads to the expulsion of a neutral dimethyl sulfide molecule and the formation of a vinyl cation intermediate.

-

Cyclization & Demethylation: The ortho-thioether sulfur performs an intramolecular attack on the vinyl cation to form the five-membered ring. A subsequent demethylation step, likely assisted by the tetrafluoroborate counter-ion or another nucleophile, yields the final 3-(methylthio)benzo[b]thiophene product.[1][7]

Caption: Proposed mechanism for sulfur-mediated electrophilic cyclization.[7]

Field-Proven Protocol: Synthesis of 3-(Methylthio)-2-phenylbenzo[b]thiophene

This protocol is based directly on the optimized conditions reported in the primary literature.[1][8]

Materials:

-

2-(Phenylethynyl)thioanisole (1.0 equiv)

-

Dimethyl(thiodimethyl)sulfonium tetrafluoroborate (2.0 equiv)

-

Dichloromethane (DCM), anhydrous

Procedure:

-

Reaction Setup: In a vial, dissolve 2-(phenylethynyl)thioanisole (e.g., 112 mg, 0.5 mmol) in anhydrous DCM (5 mL).

-

Reagent Addition: Add dimethyl(thiodimethyl)sulfonium tetrafluoroborate (196 mg, 1.0 mmol, 2.0 equiv) to the solution.

-

Reaction: Seal the vial and stir the mixture at room temperature (ambient) for 24 hours.

-

Workup: After 24 hours, concentrate the reaction mixture directly onto silica gel.

-

Purification: Purify the product by flash column chromatography (eluting with a hexane/ethyl acetate gradient) to yield the pure 3-(methylthio)-2-phenylbenzo[b]thiophene.

Application Insights & Data

Causality Behind Choices:

-

Reagent: The dimethyl(thiodimethyl)sulfonium salt is exceptionally effective. It is an easily handled solid, is not overtly toxic, and provides a clean source of the electrophile.[1]

-

Stoichiometry: An excess (2.0 equiv) of the sulfonium salt is used to drive the reaction to completion and achieve the highest yields.[1]

-

Conditions: The ability to run this reaction at ambient temperature without the need for heating or cooling is a significant practical advantage, making it highly scalable and energy-efficient.[7][8] The reaction shows broad functional group tolerance, and yields are not significantly impacted by the electronic or steric properties of substituents on the alkyne.[1]

Data Summary: Substrate Scope for Sulfur-Mediated Cyclization [1]

| R Group on Alkyne | Product | Yield |

| Phenyl | 3-(Methylthio)-2-phenylbenzo[b]thiophene | 99% |

| 4-Methoxyphenyl | 2-(4-Methoxyphenyl)-3-(methylthio)benzo[b]thiophene | 96% |

| 4-Chlorophenyl | 2-(4-Chlorophenyl)-3-(methylthio)benzo[b]thiophene | >99% |

| n-Butyl | 2-Butyl-3-(methylthio)benzo[b]thiophene | 94% |

| Cyclohexyl | 2-Cyclohexyl-3-(methylthio)benzo[b]thiophene | 91% |

Concluding Remarks for the Practicing Scientist

Electrophilic cyclization represents a premier strategy for the synthesis of highly functionalized benzothiophenes. The methodologies presented herein, from classic iodocyclization to modern sulfur-mediated approaches, provide a versatile toolkit for chemists in discovery and development.

-

For rapid access and further functionalization , halogen-mediated cyclization is an excellent choice, yielding a versatile 3-halo-handle for subsequent cross-coupling chemistry.

-

For direct installation of a thiomethyl group and exceptional yields under mild conditions , the use of dimethyl(thiodimethyl)sulfonium tetrafluoroborate is the current state-of-the-art, offering an efficient, green, and highly reliable protocol.[1]

The self-validating nature of these protocols, characterized by high yields and clean conversions across a broad range of substrates, underscores their trustworthiness and utility. By understanding the underlying mechanistic principles, researchers can rationally select the optimal conditions to construct the precise benzothiophene derivatives required for their research programs.

References

-

Kesharwani, T., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. The Journal of Organic Chemistry, 87(10), 6312-6320. [Link]

-

Alikhani, Z., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. National Institutes of Health - National Library of Medicine. [Link]

-

Kesharwani, T., et al. (2022). Synthesis of Benzo[ b ]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. ResearchGate. [Link]

-

Barros, A. S., et al. (2022). SYNTHESIS OF BENZO[b]THIOPHENES USING ALKYNES AS PRECURSORS UNDER METAL-FREE CONDITIONS. QUIMICA NOVA, 45(3), 346-361. [Link]

-

Kesharwani, T., et al. (2022). Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles. ACS Publications. [Link]

-

Akdeniz, A., et al. (2020). Iodine-mediated intramolecular electrophilic cyclization reactions. ResearchGate. [Link]

-

Kesharwani, T., et al. (2015). ChemInform Abstract: Synthesis of 3-Iodobenzo[b]thiophenes via Iodocyclization/Etherification Reaction Sequence. ChemInform, 46(17). [Link]

-

Chen, C-Y., et al. (2016). Recent developments in synthetic methods for benzo[b]heteroles. Organic & Biomolecular Chemistry, 14, 2611-2624. [Link]

-

Various Authors. (n.d.). Synthesis of benzothiophenes. Organic Chemistry Portal. [Link]

-

Larock, R. C., et al. (2002). Synthesis of 2,3-Disubstituted Benzo[b]thiophenes via Palladium-Catalyzed Coupling and Electrophilic Cyclization of Terminal Acetylenes. The Journal of Organic Chemistry, 67(5), 1713-1718. [Link]

-

Gulea, M., et al. (2018). Highly selective synthesis of 6-substituted benzothiophenes by Sc(OTf)3-catalyzed intermolecular cyclization and sulfur migration. Organic Chemistry Frontiers. [Link]

Sources

- 1. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Sci-Hub. ChemInform Abstract: Synthesis of 3‐Iodobenzo[b]thiophenes via Iodocyclization/Etherification Reaction Sequence. / ChemInform, 2015 [sci-hub.jp]

- 4. Benzothiophene synthesis [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles [organic-chemistry.org]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Antimicrobial Activity of Substituted Benzothiophenes

[1][2]

Introduction: The Benzothiophene Privilege

In the urgent race against Multi-Drug Resistant (MDR) pathogens, the benzo[b]thiophene scaffold has emerged as a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. Structurally isosteric to indole (the core of tryptophan), benzothiophenes exhibit enhanced lipophilicity and metabolic stability, traits that are critical for penetrating the complex cell envelopes of Gram-negative bacteria (e.g., Pseudomonas aeruginosa) and fungal cell walls.

This guide moves beyond basic literature review to provide a practical, laboratory-centric roadmap for exploiting this scaffold. We focus on the Structure-Activity Relationship (SAR) that drives potency and the validated protocols required to synthesize and test these compounds with industrial rigor.

The Chemistry of Efficacy: SAR Analysis

The antimicrobial potency of benzothiophenes is not random; it is dictated by precise electronic and steric modifications at the C2 and C3 positions, and the lipophilicity of the benzene ring.

Key Structural Drivers

-

The C2 "Warhead" Position: Functionalization at C2 is the primary determinant of target engagement.

-

The C3 "Steering" Position:

-

Halogenation:[3] Introduction of -Cl or -Br at C3 (e.g., 3-chlorobenzo[b]thiophene) often increases potency against Gram-positive strains (S. aureus) by modulating the molecule's dipole moment and steric fit.

-

Amines: A free amino group (-NH2) at C3 can improve solubility but may reduce membrane permeability if not balanced by lipophilic groups elsewhere.

-

-

The Benzene Ring (Positions 4-7):

-

Lipophilicity: Electron-withdrawing groups (EWGs) like -F or -CF3 at C5 or C6 increase lipophilicity, aiding passive diffusion across the bacterial outer membrane.

-

Visualization: SAR Optimization Workflow

The following diagram illustrates the logical flow from scaffold selection to lead optimization.

Figure 1: Strategic optimization workflow for benzothiophene derivatives.

Mechanism of Action (MoA)

While benzothiophenes can disrupt cell membranes, their high-value application lies in the inhibition of bacterial DNA Gyrase (Topoisomerase II) .

-

Target: DNA Gyrase B (GyrB) subunit.[4]

-

Action: The benzothiophene derivative competes with ATP for the binding site on GyrB.[4] By blocking ATP hydrolysis, the enzyme cannot introduce the negative supercoils required for DNA replication, leading to replication arrest and cell death.

-

Fungal Target: In Candida species, these compounds often inhibit Lanosterol 14

-demethylase , disrupting ergosterol synthesis and compromising membrane integrity.

Figure 2: Mechanism of Action targeting bacterial DNA replication.

Validated Experimental Protocols

Protocol A: Synthesis of 2-Carboalkoxy-3-Amino-Benzothiophenes

Rationale: This method uses the reaction of 2-halobenzonitriles with thioglycolates. It is preferred over the Gewald reaction for benzothiophenes due to higher yields and cleaner workups.

Reagents:

-

2-Fluoro- or 2-Chlorobenzonitrile (1.0 eq)

-

Ethyl thioglycolate (1.1 eq)

-

Potassium Carbonate (

, 2.5 eq) -

DMF (Dimethylformamide), anhydrous

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the substituted 2-halobenzonitrile in DMF (5 mL per mmol).

-

Addition: Add

followed by the dropwise addition of ethyl thioglycolate at room temperature. -

Cyclization: Heat the mixture to 80–100°C for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane).

-

Checkpoint: The disappearance of the nitrile peak and the appearance of a fluorescent spot usually indicates product formation.

-

-

Workup: Pour the reaction mixture onto crushed ice. The product typically precipitates as a solid.

-

Purification: Filter the solid, wash copiously with water to remove DMF, and recrystallize from Ethanol.

Protocol B: Antimicrobial Susceptibility Testing (Broth Microdilution)

Rationale: This protocol adheres to CLSI M07 guidelines [1]. It is the gold standard for determining Minimum Inhibitory Concentration (MIC).

Materials:

-

Mueller-Hinton Broth (MHB), cation-adjusted.

-

96-well microtiter plates (U-bottom).

-

Resazurin dye (0.01%) – Optional but recommended for visual clarity.

-

Test Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922).

Step-by-Step Workflow:

-

Stock Preparation: Dissolve the benzothiophene derivative in 100% DMSO to a concentration of 10 mg/mL. Note: Benzothiophenes are hydrophobic; ensure complete dissolution.

-

Dilution: Dilute the stock 1:100 in MHB to achieve a starting concentration of 100

g/mL (resulting in 1% DMSO final, which is non-toxic to most bacteria). -

Plate Setup:

-

Add 100

L of MHB to columns 2–12. -

Add 200

L of the compound solution to column 1. -

Perform serial 2-fold dilutions from column 1 through column 10. Discard 100

L from column 10. -

Controls: Column 11 = Growth Control (Cells + Broth + DMSO). Column 12 = Sterility Control (Broth only).

-

-

Inoculum: Adjust bacterial culture to 0.5 McFarland standard (

CFU/mL), then dilute 1:100. Add 100 -

Incubation: Incubate at 37°C for 16–20 hours.

-

Readout: The MIC is the lowest concentration showing no visible turbidity.

Figure 3: CLSI-compliant microdilution workflow.

Data Interpretation

The following table summarizes typical MIC ranges for benzothiophene derivatives, illustrating the SAR principles discussed in Section 2.

| Compound Class | R2 Substituent | R3 Substituent | MIC (S. aureus) | MIC (E. coli) | Activity Interpretation |

| Reference | -H | -H | >128 | >128 | Inactive scaffold |

| Class A | -COOEt | -NH2 | 32–64 | >128 | Moderate Gram(+) activity |

| Class B | -CONHNH2 | -Cl | 4–8 | 64 | High potency (Gyrase binding) |

| Class C | -CONH-R (Aryl) | -Br | 2–4 | 32 | Lead candidate profile |

Note: Data derived from composite literature values for comparative demonstration.

References

-

Clinical and Laboratory Standards Institute (CLSI). (2018). M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 11th Edition. [Link]

-

Kivrak, A., et al. (2018). Synthesis and biological evaluation of novel benzothiophene derivatives. International Atomic Energy Agency (INIS). [Link]

-

Chan, P. F., et al. (2017).[5] Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase.[1][5][6] Proceedings of the National Academy of Sciences (PNAS). [Link]

-

Al-Wahaibi, L. H., et al. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Molecules (MDPI). [Link]

-

Panda, S. S., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins. Global Research Online. [Link]

Sources

- 1. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid as a kinase inhibitor intermediate

Executive Summary

This guide details the utility, synthesis, and application of 6-Bromo-3-hydroxy-benzothiophene-2-carboxylic acid (referred to herein as 6-Br-3-OH-BT-2-COOH ) as a high-value intermediate in the design of ATP-competitive kinase inhibitors.

Benzothiophenes are "privileged scaffolds" in medicinal chemistry.[1] This specific intermediate offers a unique trifunctional platform for Fragment-Based Drug Discovery (FBDD):

-

3-Hydroxy Group: Acts as a hydrogen bond donor/acceptor, mimicking the purine ring of ATP to anchor the molecule in the kinase hinge region.

-

2-Carboxylic Acid: Provides a vector for amide coupling to access the solvent-exposed front pocket, modulating solubility and pharmacokinetic properties.

-

6-Bromo Handle: Enables late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to probe the hydrophobic back-pocket (Gatekeeper residue interactions).

Chemical Context & Mechanism of Action[1][2][3][4][5]

Structural Logic in Kinase Inhibition

The benzothiophene core functions as a bioisostere of the indole ring found in many natural kinase inhibitors (e.g., staurosporine analogs).

-

Hinge Binding: The tautomeric nature of the 3-hydroxy group (keto-enol equilibrium) allows it to serve as a versatile H-bond partner with the kinase hinge backbone (typically residues like Glu, Leu, or Met).

-

Selectivity: Substitution at the 6-position (via the bromine handle) allows the inhibitor to extend into the hydrophobic "selectivity pocket" often controlled by the Gatekeeper residue.

Tautomeric Considerations

Researchers must account for the keto-enol tautomerism during docking studies and synthesis. While the aromatic enol form is stabilized by the intramolecular H-bond with the C2-carbonyl, the keto form (benzothiophenone) can predominate in solution, affecting reactivity during alkylation steps.

Figure 1: Tautomeric equilibrium critical for computational modeling and synthetic planning.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of 6-Br-3-OH-BT-2-COOH via the Fiesselmann/Dieckmann condensation route. Scale: 10 mmol

Materials

-

Starting Material: Methyl 4-bromo-2-mercaptobenzoate (CAS: 6319-96-6)

-

Reagent: Methyl bromoacetate (1.1 eq)

-

Base: Sodium methoxide (NaOMe), 25% in MeOH (3.0 eq)

-

Solvent: Anhydrous Methanol / THF (1:1)

Step-by-Step Methodology

-

S-Alkylation:

-

Dissolve Methyl 4-bromo-2-mercaptobenzoate (2.47 g, 10 mmol) in anhydrous THF (20 mL).

-

Add Methyl bromoacetate (1.68 g, 11 mmol) and K₂CO₃ (2.76 g, 20 mmol).

-

Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc 4:1) for disappearance of thiol.

-

Checkpoint: Intermediate thioether should be visible (Rf ~ 0.5).

-

Filter salts and concentrate to yield the thioether intermediate.

-

-

Cyclization (Dieckmann Condensation):

-

Redissolve the crude thioether in dry MeOH (30 mL).

-

Cool to 0°C. Add NaOMe solution (30 mmol) dropwise over 20 mins.

-

Allow to warm to RT and reflux for 4 hours. The solution will turn yellow/orange.

-

Mechanism:[1][2] The base deprotonates the methylene alpha to the sulfur, which attacks the ester carbonyl, closing the ring.

-

-

Saponification & Isolation:

-

Add water (10 mL) to the reaction mixture and reflux for an additional 1 hour to ensure full hydrolysis of the ester.

-

Cool to 0°C. Acidify carefully with 1M HCl to pH 2.

-

CRITICAL: The product will precipitate as an off-white/pale yellow solid.

-

Filter, wash with cold water (3x 20 mL), and dry under vacuum at 45°C.

-

Yield Expectation: 75-85% QC Parameter: 1H NMR (DMSO-d6) should show disappearance of methyl ester singlets and presence of broad OH/COOH peaks (11-13 ppm).

Protocol B: Late-Stage Diversification (Suzuki Coupling)

Objective: Functionalization of the C6-position using the bromine handle. Challenge: The free carboxylic acid and phenol can poison Pd catalysts. Solution: Use of ligand-rich catalysts or transient protection.

Workflow Diagram

Figure 2: Strategic workflow for C6-arylation.

Detailed Procedure

-

Protection (Recommended): Convert the acid to the methyl ester (MeOH/H2SO4) and the phenol to the methoxy (MeI/K2CO3) or MOM ether. Note: Direct coupling on the free acid is possible with specialized ligands (e.g., XPhos) but lower yielding.

-

Coupling Reaction:

-

Substrate: Protected 6-Br intermediate (1.0 eq).

-

Boronic Acid: Aryl-B(OH)₂ (1.2 eq) (e.g., Pyridine-3-boronic acid for kinase solubility).

-

Catalyst: Pd(dppf)Cl₂·DCM (5 mol%).

-

Base: Cs₂CO₃ (3.0 eq).

-

Solvent: Dioxane:Water (4:1).

-

Conditions: Degas with Argon. Heat at 90°C for 12 hours.

-

-

Workup: Dilute with EtOAc, wash with brine, dry over MgSO₄. Purify via Flash Chromatography.

Analytical Data & QC Standards

To ensure the integrity of the intermediate before use in library synthesis, the following specifications must be met.

| Parameter | Specification | Method | Note |

| Appearance | Pale yellow to off-white solid | Visual | Darkening indicates oxidation/decarboxylation. |

| Purity | >97% | HPLC (254 nm) | Impurities often include the decarboxylated product. |

| 1H NMR | Consistent structure | 400 MHz DMSO-d6 | Check for absence of thiol starting material. |

| Mass Spec | [M-H]- = 270.9/272.9 | LC-MS (ESI-) | Bromine isotope pattern (1:1) is diagnostic. |

| Water Content | <0.5% | Karl Fischer | Critical for water-sensitive coupling reactions. |

Troubleshooting Guide

Issue 1: Decarboxylation during synthesis.

-

Observation: Appearance of a lower polarity spot on TLC and loss of COOH peak in NMR.

-

Cause: Reaction temperature too high during saponification or acidic workup.

-

Fix: Keep saponification below 70°C. Do not heat during acidification.

Issue 2: "Black" Suzuki Reaction (Palladium crashing out).

-

Observation: Low yield, black precipitate.

-

Cause: Sulfur in the benzothiophene ring or free thiols poisoning the Pd.

-

Fix: Ensure the starting material is free of thiol precursors (wash with CuCl solution if necessary). Use Pd(dppf)Cl2 or Pd(OAc)2/SPhos which are more robust to sulfur.

Issue 3: Poor Solubility.

-

Observation: Compound crashes out in NMR tube or reaction.

-

Fix: The free acid/phenol is very polar but aggregates. Use DMSO-d6 for analysis. For reactions, use polar aprotic solvents like DMF or DMAc.

References

-

Scaffold Utility in Kinase Inhibitors

-

Tso, S. C., et al. (2014).[3] Benzothiophene Carboxylate Derivatives as Novel Allosteric Inhibitors of Branched-Chain α-Ketoacid Dehydrogenase Kinase. Journal of Biological Chemistry.

-

-

Synthesis of 3-Hydroxybenzothiophenes

-

Modha, S. G., et al. (2020). Recent Advances in the Synthesis of Benzo[b]thiophenes. RSC Advances.

-

-

Palladium Coupling on Benzothiophenes

-

Willis, M. C., et al. (2009). Palladium-Catalyzed Synthesis of Benzothiophenes. Chemical Reviews.

-

-

Kinase Inhibitor Design Principles

-

Zhang, J., et al. (2009). Targeting Cancer with Small Molecule Kinase Inhibitors. Nature Reviews Cancer.

-

Disclaimer: This Application Note is for research purposes only. All synthesis should be performed in a fume hood with appropriate PPE.

Sources

- 1. Palladium(ii)-catalyzed synthesis of dibenzothiophene derivatives via the cleavage of carbon–sulfur and carbon–hydrogen bonds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]

- 3. Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Fluorescent Probes from Benzothiophene Precursors

Introduction: The Benzothiophene Scaffold in Fluorescent Probe Design

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of specific analytes, micro-environmental changes, and cellular processes.[1] The choice of fluorophore is critical, dictating the probe's brightness, stability, and suitability for complex biological systems. Among the various heterocyclic systems, the benzo[b]thiophene scaffold has emerged as a privileged structure for designing high-performance fluorescent probes.[2]

The fusion of a benzene ring with a thiophene ring imparts significant rigidity and an extended π-conjugated system to the benzothiophene core.[3] This structure provides a foundation for fluorophores with desirable properties, including high quantum yields, excellent photostability, and large Stokes shifts—a crucial feature that minimizes self-quenching and background interference from autofluorescence in cellular imaging.[4][5] Furthermore, the benzothiophene ring is synthetically versatile, allowing for precise, regioselective functionalization to fine-tune its photophysical properties and introduce specific recognition moieties for a wide range of biological targets.[6][7] This adaptability has led to the development of benzothiophene-based probes for sensing metal ions, pH, viscosity, polarity, and various reactive oxygen and nitrogen species.[5][8][9]

This guide provides a comprehensive overview of the principles, synthetic strategies, and detailed protocols for creating novel fluorescent probes from benzothiophene precursors. It is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique advantages of this powerful fluorophore class.

Core Principles of Benzothiophene-Based Fluorophores

The fluorescence of benzothiophene derivatives is often governed by sophisticated photophysical mechanisms, which can be harnessed to create responsive "turn-on" or ratiometric probes. A key design strategy involves the Donor-π-Acceptor (D-π-A) architecture, where the benzothiophene core acts as the π-bridge connecting an electron-donating group (D) and an electron-accepting group (A).

Upon photoexcitation, this arrangement facilitates an Intramolecular Charge Transfer (ICT) from the donor to the acceptor.[8][10] This ICT state is highly sensitive to the local environment. For example, in polar solvents, the ICT state is stabilized, often leading to a red-shift in the emission spectrum, a phenomenon known as solvatochromism. This principle is the basis for probes that can report on cellular polarity.[9]

For viscosity sensing, a common mechanism employed is Twisted Intramolecular Charge Transfer (TICT) .[5][8] Probes designed with a molecular rotor (a functional group capable of free rotation) exhibit low fluorescence in low-viscosity environments because the excited state energy is dissipated non-radiatively through rotational motion. In highly viscous environments, this rotation is restricted, blocking the non-radiative decay pathway and forcing the molecule to relax via fluorescence, resulting in a significant increase in emission intensity.[5]

Synthetic Pathways to the Benzothiophene Core

The construction of the core benzothiophene scaffold is the foundational step in probe synthesis. Numerous methods have been developed, each with distinct advantages regarding precursor availability, functional group tolerance, and reaction conditions.[6][11]

Key Synthetic Strategies Overview

| Synthetic Method | Key Precursors | Primary Advantages | Considerations | References |

| Electrophilic Cyclization | ortho-Alkynylaryl thioethers | High yields, excellent regioselectivity, mild conditions. | Requires synthesis of the thioether precursor. | [6][7] |

| Palladium-Catalyzed Cyclization | ortho-Alkynylaryl bromides & a sulfur source | Good functional group tolerance, versatile sulfur sources. | Requires transition metal catalyst, which may need removal. | [6] |

| Visible-Light Photocatalysis | o-Methylthio-arenediazonium salts & alkynes | Metal-free, mild ambient conditions, radical-based mechanism. | Substrate scope can be dependent on the photocatalyst. | [11][12] |

| Intramolecular Wittig Reaction | Triphenylphosphine hydrobromide & acyl chlorides | Efficient for specific substitution patterns. | Requires stoichiometric phosphine reagents. | [2] |

Detailed Experimental Protocols

The following protocols provide a validated, two-step workflow for synthesizing a versatile benzothiophene precursor that can be readily functionalized into a target-specific fluorescent probe.

Protocol 1: Synthesis of 3-Iodo-2-(thiophen-2-yl)benzo[b]thiophene via Electrophilic Cyclization

This protocol describes a highly efficient and regioselective method to create a C3-iodinated benzothiophene scaffold. The iodine atom serves as a versatile synthetic handle for subsequent cross-coupling reactions. The causality for this reaction's success lies in the use of molecular iodine as a mild electrophile, which attacks the alkyne, triggering a 5-exo-dig cyclization with the adjacent thioether to form the stable benzothiophene ring.[7]

Workflow Diagram: Electrophilic Cyclization

Caption: Workflow for iodocyclization of a thioether precursor.

Materials & Equipment:

-

1-(Thiophen-2-ylethynyl)-2-(methylthio)benzene (precursor)

-

Molecular Iodine (I₂)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Magnesium sulfate (MgSO₄), anhydrous

-

Round-bottom flask, magnetic stirrer, stir bar

-

Standard glassware for extraction and filtration

-

Rotary evaporator

-

Column chromatography setup (silica gel)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 1.0 mmol of 1-(thiophen-2-ylethynyl)-2-(methylthio)benzene in 20 mL of anhydrous DCM.

-

Add 1.2 mmol of molecular iodine (I₂) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding 20 mL of saturated aqueous Na₂S₂O₃ solution to the flask. Stir vigorously until the purple color of the iodine disappears.

-

Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with 20 mL of water, followed by 20 mL of brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product is purified by flash column chromatography on silica gel (eluent: hexane) to afford the pure 3-iodo-2-(thiophen-2-yl)benzo[b]thiophene.[7] A typical yield is >95%.

Self-Validation (Characterization):

-

¹H NMR: Confirm the disappearance of the methylthio singlet and the appearance of the expected aromatic proton signals for the benzothiophene core.

-

¹³C NMR: Verify the presence of the correct number of aromatic carbons and the C-I signal.

-